1-Vinyltriazole

Übersicht

Beschreibung

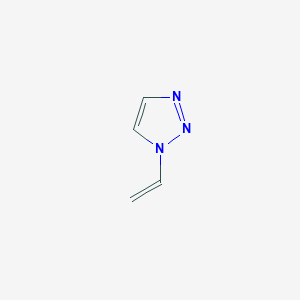

1-Vinyltriazole is a heterocyclic compound with the molecular formula C4H5N3. It is a derivative of triazole, featuring a vinyl group attached to the nitrogen atom of the triazole ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer science and medicinal chemistry .

Vorbereitungsmethoden

1-Vinyltriazole can be synthesized through several methods. One common approach involves the reaction of alkynes with triazoles in the presence of an inorganic base under transition metal-free conditions. This method promotes the anti-Markovnikov stereoselective hydroamination of alkynes, yielding vinyl triazole derivatives with good yields and excellent functional group tolerance . Another method involves the radical copolymerization of methyl acrylate with 1-vinyl-1,2,4-triazole, which has been shown to produce copolymers with specific reactivity ratios .

Analyse Chemischer Reaktionen

1-Vinyltriazole undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the vinyl group into other functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the vinyl group.

Substitution: The vinyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms.

Polymerization: This compound can be polymerized to form poly(1-vinyl-1,2,4-triazole) and its copolymers, which have applications in various fields.

Common reagents used in these reactions include inorganic bases, radical initiators like azobisisobutyronitrile (AIBN), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Polymer Science

Proton-Conducting Membranes

One of the primary applications of 1-vinyltriazole is in the development of proton-conducting membranes for fuel cells. Research indicates that membranes synthesized from this compound exhibit high proton conductivity and thermal stability, making them ideal candidates for use in proton exchange membrane fuel cells (PEMFCs). For instance, a study demonstrated that poly(1-vinyl-1,2,4-triazole) membranes doped with triflic acid achieved maximum proton conductivity of at under anhydrous conditions .

Graft Copolymers

The polymerization of this compound onto existing polymer matrices, such as poly(vinylidene fluoride) (PVDF), has been explored to enhance their properties. Grafted copolymers exhibit improved mechanical and thermal characteristics while maintaining high proton conductivity .

| Material | Proton Conductivity (S/cm) | Temperature (°C) | Dopant |

|---|---|---|---|

| PVDF-g-PVTri | 150 | Triflic Acid |

Medicinal Chemistry

Antimicrobial Activity

this compound derivatives have been synthesized and evaluated for their antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated significant antibacterial and antifungal activities. The most effective compound showed minimum inhibitory concentration (MIC) values as low as , indicating potential for development as new antimicrobial agents .

Mechanism of Action

The antifungal activity of these compounds is primarily attributed to the inhibition of the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial in sterol biosynthesis in fungi . This mechanism positions this compound derivatives as promising candidates for antifungal drug development.

Case Study 1: Proton-Conducting Membranes

A study focused on synthesizing hybrid membranes combining this compound with aromatic sulfuric acids. These membranes exhibited enhanced proton conductivity and were characterized for their performance in fuel cell applications .

Case Study 2: Antimicrobial Derivatives

Research conducted on new vinyl-1,2,4-triazole derivatives revealed their efficacy against various bacterial strains and fungi. The compounds were evaluated using microdilution methods to determine their MIC and minimum fungicidal concentration (MFC) values, showcasing their potential as lead compounds in antimicrobial drug discovery .

| Compound | MIC (mM) | MFC (mM) | Activity Type |

|---|---|---|---|

| Compound 2h | 0.0002-0.0033 | 0.0004-0.0033 | Antibacterial |

| Compound 2h | 0.02-0.04 | 0.03-0.06 | Antifungal |

Wirkmechanismus

The mechanism of action of 1-vinyltriazole involves its ability to form stable complexes with various metal ions and organic molecules. This property is attributed to the presence of nitrogen atoms in the triazole ring, which can coordinate with metal ions. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

1-Vinyltriazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other triazole derivatives. Similar compounds include:

1-Vinylimidazole: Another vinyl-substituted heterocycle with similar polymerization properties.

4-Vinyl-1,2,3-triazole: A triazole derivative with a vinyl group at a different position on the ring.

2-Vinylpyridine: A vinyl-substituted pyridine with applications in polymer science.

These compounds share some reactivity patterns but differ in their specific applications and properties, highlighting the unique characteristics of this compound.

Biologische Aktivität

1-Vinyltriazole is a synthetic heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicine.

Chemical Structure and Properties

This compound (C₃H₃N₃) is characterized by a triazole ring with a vinyl group attached. This structure allows for various chemical modifications, leading to a wide range of derivatives with enhanced biological activities. The compound can be synthesized through several methods, including radical polymerization and copolymerization with other vinyl monomers.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that poly-1-vinyl-1,2,4-triazole nanocomposites exhibit potent antibacterial activity while maintaining low toxicity to mammalian cells. For instance, a study reported the synthesis of silver/poly-1-vinyl-1,2,4-triazole nanocomposites that effectively inhibited the growth of Escherichia coli and Staphylococcus aureus without adversely affecting fibroblast cell cultures .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Type | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Poly-1-vinyl-1,2,4-triazole | E. coli | 50 μg/mL |

| Silver/poly-1-vinyl-1,2,4-triazole | Staphylococcus aureus | 25 μg/mL |

| 1-Vinyl-1,2,4-triazole | Bacillus subtilis | 30 μg/mL |

Cytotoxic Effects

The cytotoxicity of this compound derivatives has been evaluated in various cancer cell lines. Studies indicate that certain derivatives exhibit significant antiproliferative effects. For example, compounds synthesized from this compound have shown IC₅₀ values ranging from 2 μM to over 100 μM against different cancer cell lines including MCF-7 (breast cancer) and MV4-11 (acute myeloid leukemia) .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 | 46 |

| Compound B | MV4-11 | 2 |

| Compound C | HT-29 | >100 |

The mechanisms underlying the biological activity of this compound are multifaceted. Its antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with cellular processes. The presence of silver nanoparticles in nanocomposites enhances this effect through oxidative stress mechanisms that lead to cell death .

In terms of anticancer activity, studies suggest that this compound derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The compounds interact with various cellular targets, which can lead to significant therapeutic effects against malignancies.

Case Studies

Recent studies have highlighted the potential applications of this compound in biomedicine:

- Nanocomposite Development : A study synthesized silver/poly-1-vinyl-1,2,4-triazole nanocomposites which demonstrated strong antibacterial properties while being non-toxic to human cells. This suggests their potential use in medical devices such as catheters .

- Anticancer Research : Research involving the synthesis of new triazole derivatives showed promising results against human cancer cell lines with low cytotoxicity towards normal cells. One compound exhibited an IC₅₀ value of less than 0.8 μM against HepG2 liver cancer cells .

Eigenschaften

IUPAC Name |

1-ethenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBQSUFWURSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461835 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41917-22-0 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.